molecular formula C13H17IO2 B13042860 (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran

(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran

Cat. No.: B13042860
M. Wt: 332.18 g/mol
InChI Key: MSIQCDKYXFQLIE-QWHCGFSZSA-N
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Description

(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran is a chiral organic compound that features a tetrahydropyran ring substituted with an iodomethyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the 4-Methoxyphenyl Group: This step can involve a nucleophilic substitution reaction where a 4-methoxyphenyl halide reacts with the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving halogenated organic molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,6R)-2-(Bromomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran
  • (2S,6R)-2-(Chloromethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran
  • (2S,6R)-2-(Fluoromethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran

Uniqueness

Compared to its brominated, chlorinated, and fluorinated analogs, (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran is unique due to the larger atomic radius and higher reactivity of the iodine atom. This can result in different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H17IO2

Molecular Weight

332.18 g/mol

IUPAC Name

(2S,6R)-2-(iodomethyl)-6-(4-methoxyphenyl)oxane

InChI

InChI=1S/C13H17IO2/c1-15-11-7-5-10(6-8-11)13-4-2-3-12(9-14)16-13/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m0/s1

InChI Key

MSIQCDKYXFQLIE-QWHCGFSZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CI

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC(O2)CI

Origin of Product

United States

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